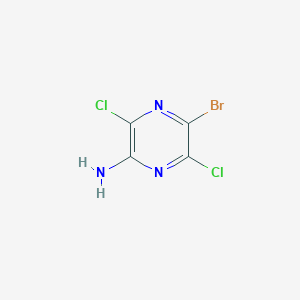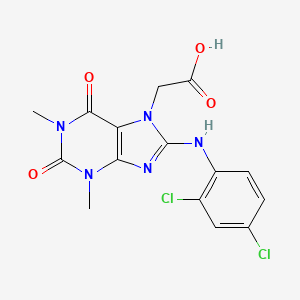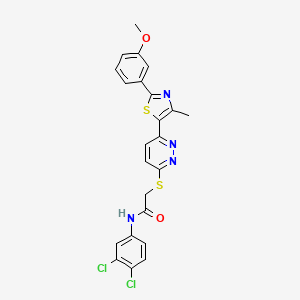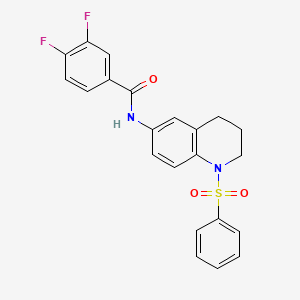![molecular formula C20H24ClN5O2 B2506248 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide CAS No. 922008-39-7](/img/structure/B2506248.png)
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring and a benzyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-1-yl ring and the attachment of the benzyl and ethylbutanamide groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazolo[3,4-d]pyrimidin-1-yl ring attached to a benzyl group and an ethylbutanamide group. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrazolo[3,4-d]pyrimidin-1-yl ring, benzyl group, and ethylbutanamide group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters. Such compounds have shown potent effects on increasing the reactivity of enzymes like cellobiase, indicating their potential in biochemical applications (Abd & Awas, 2008).
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than reference drugs like doxorubicin, highlighting their potential in medical research (Hafez et al., 2016).
- Another study synthesized a series of pyrazolopyrimidines derivatives with notable anti-5-lipoxygenase and cytotoxic activities, suggesting their application in the development of new therapeutic agents (Rahmouni et al., 2016).
Biological Activity and Potential Pharmacological Use
- Research on pyrazolopyrimidin derivatives has also shown that they can be transformed into various heterocyclic systems with significant biological activities. These activities include antimicrobial properties against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Youssef et al., 2011).
- Synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions has been explored, further indicating the versatility of these compounds in synthesizing diverse chemical structures with potential pharmacological applications (Rahmouni et al., 2014).
Potential in Antioxidant and Anti-inflammatory Applications
- Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested and evaluated as antioxidants, with certain compounds showing activity nearly equal to ascorbic acid. This suggests their potential application in managing oxidative stress-related conditions (El‐Mekabaty, 2015).
- A study on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, which are structurally related, revealed that they possess antiinflammatory properties without the ulcerogenic activity common in many anti-inflammatory drugs. This indicates the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives in anti-inflammatory treatments (Auzzi et al., 1983).
Safety and Hazards
Future Directions
Mechanism of Action
Pyrazolo[3,4-d]pyrimidines
This compound contains a pyrazolo[3,4-d]pyrimidine moiety . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities. They have been studied for their potential as antiviral, anti-inflammatory, and anticancer agents .
Indole Derivatives
The compound also appears to contain an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-3-15(4-2)19(27)22-8-9-26-18-17(11-24-26)20(28)25(13-23-18)12-14-6-5-7-16(21)10-14/h5-7,10-11,13,15H,3-4,8-9,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWDLPICRYAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)


![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)


![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
